molecular formula C25H26N2O5S B7690774 ethyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

ethyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B7690774
M. Wt: 466.6 g/mol
InChI Key: GUXYWCOBLVHDST-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a glycine derivative containing phenylethyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Glycine Derivative: The glycine derivative is synthesized by reacting glycine with phenylethylamine and phenylsulfonyl chloride under basic conditions.

    Esterification: The resulting glycine derivative is then esterified with ethyl benzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Ethyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate: Similar structure but with an ethoxy group instead of a phenylethyl group.

    Ethyl 4-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate: Contains an ethyl group on the phenyl ring.

    Ethyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate: Substituted with a chloro and methoxy group.

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[[2-[benzenesulfonyl(2-phenylethyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-2-32-25(29)21-13-15-22(16-14-21)26-24(28)19-27(18-17-20-9-5-3-6-10-20)33(30,31)23-11-7-4-8-12-23/h3-16H,2,17-19H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXYWCOBLVHDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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